2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane
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Overview
Description
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane is a specialized organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthyl group substituted with fluoro and methoxymethoxy groups, an ethynyl linkage, and a triisopropyl-silane moiety.
Preparation Methods
The synthesis of 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyl precursor, followed by the introduction of the fluoro and methoxymethoxy substituents. The ethynyl group is then introduced through a coupling reaction, and finally, the triisopropyl-silane moiety is attached. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The fluoro and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include hydrogen gas, palladium catalysts, and halogenating agents
Scientific Research Applications
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoro and methoxymethoxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triisopropyl-silane include:
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-trimethyl-silane: This compound has a similar structure but with a trimethyl-silane moiety instead of triisopropyl-silane.
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-triethyl-silane: This variant contains a triethyl-silane group.
2-[2-Fluoro-6-(methoxymethoxy)-1-naphthyl]ethynyl-tri-tert-butyl-silane: This compound features a tri-tert-butyl-silane moiety. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions in various applications
Properties
Molecular Formula |
C23H31FO2Si |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
2-[2-fluoro-6-(methoxymethoxy)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H31FO2Si/c1-16(2)27(17(3)4,18(5)6)13-12-22-21-10-9-20(26-15-25-7)14-19(21)8-11-23(22)24/h8-11,14,16-18H,15H2,1-7H3 |
InChI Key |
ADUJCLGQFXMPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=C(C=CC2=C1C=CC(=C2)OCOC)F)(C(C)C)C(C)C |
Origin of Product |
United States |
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